molecular formula C22H16ClNO4S B2424506 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide CAS No. 923217-03-2

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide

Cat. No.: B2424506
CAS No.: 923217-03-2
M. Wt: 425.88
InChI Key: AJLGSTQUWRWCFT-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chromen-4-one moiety, a benzenesulfonamide group, and a 2-methylphenyl substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Properties

IUPAC Name

4-chloro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-14-4-2-3-5-18(14)22-13-20(25)19-12-16(8-11-21(19)28-22)24-29(26,27)17-9-6-15(23)7-10-17/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGSTQUWRWCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate acetophenone derivative under acidic conditions, followed by cyclization.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally related to 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide exhibit significant anticancer activity. A study found that derivatives of sulfonamides demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as acetylcholinesterase and α-glucosidase, which are relevant targets in the treatment of Alzheimer’s disease and type 2 diabetes mellitus, respectively . The inhibition of these enzymes can lead to therapeutic effects by modulating metabolic pathways associated with these diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AnticancerBreast Cancer Cells15
AnticancerColon Cancer Cells10
Enzyme InhibitionAcetylcholinesterase5
Enzyme Inhibitionα-Glucosidase8

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The results indicated that certain derivatives induced apoptosis effectively, suggesting their potential as chemotherapeutic agents .
  • Enzyme Inhibition Study : Another research effort focused on the inhibitory effects of related compounds on acetylcholinesterase and α-glucosidase. The findings revealed that these compounds could significantly reduce enzyme activity, providing a basis for developing new treatments for neurological disorders and metabolic conditions .
  • Structure-Activity Relationship Analysis : A comprehensive analysis was conducted to understand how structural modifications influence biological activity. This study highlighted that specific substitutions on the chromene and sulfonamide moieties could enhance potency against targeted enzymes and cancer cells .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulation of Signaling Pathways: Interfering with signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interaction with DNA/RNA: Binding to nucleic acids and affecting their function and stability.

Comparison with Similar Compounds

4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide derivatives: These compounds have similar structures but different substituents, which can affect their biological activities and properties.

    Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole, which have different core structures but share the sulfonamide functional group.

    Chromen-4-one Derivatives: Compounds with the chromen-4-one core but different substituents, which can influence their chemical reactivity and biological activities.

The uniqueness of 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

The compound 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Structural Characteristics

The compound features a chromenone core with a chloro substituent and a methylphenyl group, which contributes to its unique biological profile. The molecular formula is C23H16ClNO3SC_{23}H_{16}ClNO_3S with a molecular weight of approximately 389.8 g/mol .

PropertyValue
Molecular FormulaC23H16ClNO3SC_{23}H_{16}ClNO_3S
Molecular Weight389.8 g/mol
CAS Number923211-76-1

Anticancer Properties

Research indicates that compounds with similar structures to 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives of benzamide have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and cancer proliferation. In vitro studies have demonstrated that this compound may induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF-7 .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar chromenone derivatives have been evaluated for their ability to inhibit various bacterial strains and fungi. The mechanism is thought to involve the disruption of microbial cell walls or interference with essential metabolic pathways .

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored, particularly against targets like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression. Studies suggest that the presence of the chloro group enhances binding affinity to these enzymes, resulting in effective inhibition .

Case Studies

  • Anticancer Activity in MCF-7 Cells
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer potential.
  • Antimicrobial Efficacy
    • Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was utilized to assess the inhibition zones.
    • Results : The compound exhibited notable antibacterial activity with inhibition zones ranging from 12 mm to 18 mm depending on the concentration used.

The mechanism by which 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound binds to active sites on enzymes such as COX and LOX, preventing substrate access and subsequent product formation .
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of the chromene derivative using chlorosulfonic acid, followed by coupling with 2-(2-methylphenyl)-4-oxo-4H-chromen-6-amine. Key steps include:

  • Dropwise addition of chlorosulfonic acid at 0°C to prevent side reactions (e.g., sulfone formation) .
  • Stoichiometric control of the aniline derivative to minimize unreacted intermediates.
  • Post-reaction cooling and precipitation in ice-cold water to isolate the product .
    • Optimization : Vary reaction time (10–30 min) and temperature (room temp. vs. reflux) to assess yield improvements. Monitor purity via HPLC or TLC.

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve torsion angles (e.g., C–SO₂–NH–C segment) and inter-ring tilt angles (e.g., ~44.5° between sulfonyl and aniline benzene rings) to confirm stereoelectronic effects .
  • FT-IR spectroscopy : Identify N–H stretching (≈3250 cm⁻¹) and sulfonamide S=O asymmetric/symmetric vibrations (≈1350 cm⁻¹ and 1150 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the phenyl ring).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening :

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
  • Antimicrobial testing : Assess activity against Gram-positive/negative bacteria via MIC (minimum inhibitory concentration) assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to explore anticancer potential .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. fluoro, methyl vs. alkynyl groups) influence biological activity and binding affinity?

  • SAR Strategies :

  • Replace the chloro group with fluoro or bromo to alter electronic effects (σₚ values: Cl = 0.23, F = 0.06) and assess changes in target binding (e.g., via SPR or ITC) .
  • Introduce alkynyl groups (e.g., 1-hexynyl) to enhance hydrophobic interactions with protein pockets, as seen in similar sulfonamides .
  • Compare IC₅₀ values across derivatives to quantify potency shifts (e.g., 4-chloro vs. 4-methyl analogs).

Q. What computational methods can predict reaction pathways for derivatizing this compound?

  • Approaches :

  • Quantum mechanical calculations (DFT) : Model transition states for sulfonamide formation to identify energetically favorable pathways .
  • Molecular docking : Screen virtual libraries of derivatives against target proteins (e.g., COX-2) to prioritize synthesis .
  • Reaction path search algorithms : Use software like GRRM or AFIR to explore alternative synthetic routes (e.g., SNAr vs. Ullmann coupling) .

Q. How can statistical experimental design resolve contradictions in solubility and bioavailability data?

  • Case Study : Conflicting solubility reports may arise from polymorphic forms or solvent impurities.

  • DoE (Design of Experiments) : Apply factorial designs to test variables (pH, solvent polarity, temperature) and identify dominant factors .
  • Multivariate analysis : Use PCA (principal component analysis) to correlate substituent logP values with experimental solubility trends .
    • Validation : Cross-check results with PXRD (polymorph identification) and DSC (thermal stability) .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

  • Crystallization Engineering :

  • Seeding : Introduce pre-characterized microcrystals to control nucleation .
  • Solvent screening : Test binary mixtures (e.g., DCM/hexane) to optimize crystal habit and yield.
  • In-situ monitoring : Use PAT (process analytical technology) like FBRM to track particle size distribution .

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